1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3/c1-12(2)25-19(26)15-8-3-4-9-16(15)24(20(25)27)11-17-22-18(23-28-17)13-6-5-7-14(21)10-13/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPPRNYZRYNHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a quinazoline core linked to an oxadiazole moiety and a bromophenyl group. The synthesis typically involves multi-step organic reactions that allow for the formation of the oxadiazole ring through dehydration reactions and cyclization steps involving hydrazine derivatives.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole and quinazoline structures exhibit significant biological activities, particularly in cancer treatment. The presence of electron-withdrawing groups (EWGs) such as bromine enhances their biological efficacy by influencing electronic properties and steric factors.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of similar oxadiazole derivatives. For example:
- Study Findings : A set of 1,2,4-oxadiazole derivatives demonstrated significant anticancer activity against various human cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 0.12 to 2.78 µM .
- Mechanism : The mechanism of action often involves the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase .
Comparative Biological Activity
The following table summarizes the IC50 values of related compounds against selected cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.78 |
| 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione | MCF-7 | 0.12 |
| Compound C | A549 | 1.54 |
Case Studies
Several case studies illustrate the biological activity of oxadiazole derivatives:
- Case Study on Anticancer Properties : In a study published in MDPI, derivatives exhibited higher cytotoxic effects than traditional chemotherapeutics like doxorubicin . The study highlighted that modifications to the oxadiazole structure could enhance anticancer activity.
- Mechanistic Studies : Another investigation focused on the interaction of these compounds with cellular targets revealed that they could inhibit specific enzymes involved in cancer progression .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Halogenation Effects
- Bromine vs. Chlorine: Bromine’s larger atomic radius and higher molecular weight (vs.
- Fluorine Addition : The bromo-fluoro derivative combines halogen effects, with fluorine enhancing electronic interactions in biological targets.
Limitations in Available Data
- Biological activity data (e.g., IC₅₀ values) for the target compound and its analogs are absent in the provided evidence, limiting direct pharmacological comparisons.
- Physical properties (e.g., solubility, melting point) are unavailable for most compounds, necessitating further experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
